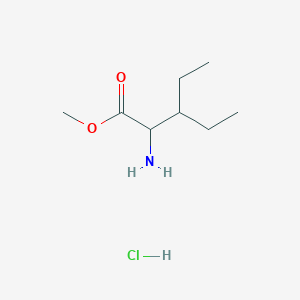![molecular formula C13H10F3N3O2S B2544954 6-[4-(Trifluormethyl)benzolsulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin CAS No. 1704616-54-5](/img/structure/B2544954.png)
6-[4-(Trifluormethyl)benzolsulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition has been shown to have potential therapeutic benefits in the treatment of B-cell malignancies and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Hemmung der humanen neutrophilen Elastase (hNE)
Diese Verbindung wurde synthetisiert und als kompetitiver Inhibitor der humanen neutrophilen Elastase (hNE) bewertet, einem globulären Glykoprotein mit einem Molekulargewicht von etwa 30 kDa . hNE ist eine Serinproteinase und die Proteolyse erfolgt durch die katalytische Triade Ser195-Asp102-His57 . Diese Verbindung zeigt eine moderate Hemmwirkung (IC 50 = 35,2 μM) gegen hNE .
2. Behandlung des akuten Lungenversagens (ARDS) Die Entwicklung von hNE-Inhibitoren wird zur Behandlung des akuten Lungenversagens (ARDS) untersucht . ARDS ist ein schwerwiegender Zustand, der auftritt, wenn sich Flüssigkeit in den Luftsäcken Ihrer Lunge ansammelt. Dies kann verhindern, dass Ihre Organe den Sauerstoff erhalten, den sie zum Funktionieren benötigen .
Nur für Forschungszwecke
Diese Verbindung wird ebenfalls nur für Forschungszwecke verwendet . Es ist wichtig zu beachten, dass die Verwendung dieser Verbindung auf die Forschung beschränkt ist und nicht für diagnostische oder therapeutische Zwecke bestimmt ist .
4. Synthese von fluorierten Furans und Benzofurans Die Verbindung ist auch mit der Synthese von Furans und Benzofurans mit einem Fluoratom oder einer Trifluormethylgruppe verbunden . Diese Verbindungen haben signifikante pharmakologische Eigenschaften .
Wirkmechanismus
The mechanism of action of a molecule refers to how it interacts with biological systems. This is typically relevant for pharmaceutical compounds. While trifluoromethylpyridine derivatives have been used in the pharmaceutical industry , the specific mechanism of action for this compound is not provided in the available literature.
Zukünftige Richtungen
The development of new compounds with unique structures and properties is a key area of research in chemistry and pharmaceuticals. Trifluoromethylpyridine derivatives, for example, have found applications in the agrochemical and pharmaceutical industries . Therefore, it is possible that future research could explore the potential applications of this compound in various fields.
Eigenschaften
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-1-3-11(4-2-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPIIGUPJWLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Morpholin-4-yl 4-[(3-nitrophenyl)carbonyl]piperazinyl ketone](/img/structure/B2544871.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2544874.png)


![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2544877.png)


![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2544880.png)




![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2544888.png)
